Isochroman-7-carboxylic acid
CAS No.: 157122-41-3
Cat. No.: VC4711239
Molecular Formula: C10H10O3
Molecular Weight: 178.187
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 157122-41-3 |
|---|---|
| Molecular Formula | C10H10O3 |
| Molecular Weight | 178.187 |
| IUPAC Name | 3,4-dihydro-1H-isochromene-7-carboxylic acid |
| Standard InChI | InChI=1S/C10H10O3/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-2,5H,3-4,6H2,(H,11,12) |
| Standard InChI Key | PQXSBRDZOFRXPO-UHFFFAOYSA-N |
| SMILES | C1COCC2=C1C=CC(=C2)C(=O)O |
Introduction
Chemical Identity and Structural Features
Isochroman-7-carboxylic acid belongs to the isochroman class of compounds, which are structurally related to chromans but differ in the orientation of the oxygen-containing pyran ring. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.187 g/mol . The IUPAC name, 3,4-dihydro-1H-isochromene-7-carboxylic acid, reflects its bicyclic framework consisting of a benzene ring fused to a partially saturated pyran ring (Figure 1). Key structural attributes include:
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Ring system: A benzo[c]pyran scaffold with a single double bond in the pyran ring.
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Substituents: A carboxylic acid group (-COOH) at the 7-position of the aromatic ring.
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Stereochemistry: The non-planar pyran ring introduces chirality, though specific enantiomeric data for this compound remain understudied .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
The synthesis of isochroman derivatives, including Isochroman-7-carboxylic acid, typically involves cyclization reactions or functional group modifications of preconstructed aromatic systems.
Cyclization of Arylalkanols
A common approach involves the acid-catalyzed cyclization of 2-(2-hydroxymethylphenyl)ethanol. For example, treatment with hydrobromic acid or potassium bisulfate at elevated temperatures (45–100°C) yields isochroman derivatives in moderate-to-high yields (50–67%) . This method historically produced the parent isochroman structure but can be adapted for carboxylic acid derivatives through subsequent oxidation or carboxylation steps.
Formaldehyde-Mediated Condensation
A high-yield route (99%) employs the reaction of 2-phenylethanol with paraformaldehyde in the presence of concentrated hydrochloric acid at 36°C for 20 hours. While this method is efficient for unsubstituted isochromans, introducing carboxylic acid groups requires post-cyclization modifications, such as Friedel-Crafts acylation or carboxylation using CO₂ under high pressure .
Functionalization of Isochromenones
Recent advances utilize isochromenones (partially unsaturated analogs) as intermediates. For instance, catalytic hydrogenation of 7-carboxyisochromenone over palladium on charcoal selectively reduces the double bond, yielding Isochroman-7-carboxylic acid . This method benefits from commercial availability of isochromenone precursors and scalability.
Table 2: Representative Synthetic Routes
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization of arylalkanols | HBr, 100°C, 32 h | 50% | |
| Formaldehyde condensation | HCl, 36°C, 20 h | 99% | |
| Hydrogenation of isochromenone | Pd/C, H₂, acetic acid | 76% |
Future Directions
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Stereoselective Synthesis: Developing enantioselective routes to access chiral Isochroman-7-carboxylic acid derivatives could enhance pharmacological specificity .
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Prodrug Development: Ester or amide prodrugs may improve bioavailability, addressing solubility limitations .
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Natural Product Analogues: Fungal metabolites like (S)-6,8-dihydroxy-3-(7-hydroxyheptyl)isochroman-7-carboxylic acid suggest unexplored biosynthetic pathways for derivative libraries.
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